molecular formula C21H21BrN6O8 B13753379 Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester CAS No. 57414-26-3

Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester

Cat. No.: B13753379
CAS No.: 57414-26-3
M. Wt: 565.3 g/mol
InChI Key: ZBFUAGPRXUDDAB-UHFFFAOYSA-N
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Description

Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a glycine backbone with multiple functional groups, including an azo group, a bromine atom, and nitro groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with 2-methoxyphenol to form the azo compound.

    Acetylation: The azo compound is then acetylated using acetic anhydride to introduce the acetylamino group.

    Glycine Derivative Formation: The acetylated azo compound is reacted with glycine and propenyl groups under specific conditions to form the desired glycine derivative.

    Esterification: Finally, the compound undergoes esterification with methanol to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form different compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized azo compounds.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted functional groups at the bromine position.

Scientific Research Applications

Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adapalene Related Compound E: A compound with similar structural features but different functional groups.

    Diethyl Malonate: Another ester with distinct chemical properties and applications.

Uniqueness

This detailed overview highlights the significance and versatility of Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester in various scientific domains

Properties

CAS No.

57414-26-3

Molecular Formula

C21H21BrN6O8

Molecular Weight

565.3 g/mol

IUPAC Name

methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-prop-2-enylanilino]acetate

InChI

InChI=1S/C21H21BrN6O8/c1-5-6-26(11-20(30)36-4)17-9-15(23-12(2)29)16(10-19(17)35-3)24-25-21-14(22)7-13(27(31)32)8-18(21)28(33)34/h5,7-10H,1,6,11H2,2-4H3,(H,23,29)

InChI Key

ZBFUAGPRXUDDAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC(=O)OC

Origin of Product

United States

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